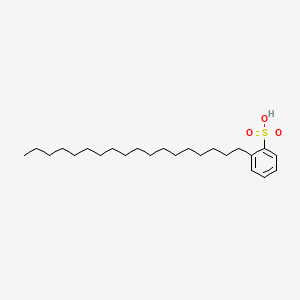
Octadecylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylbenzenesulphonic acid is an organic compound belonging to the class of benzenesulfonic acids and derivatives. It is characterized by the presence of a long alkyl chain (octadecyl group) attached to a benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecylbenzenesulphonic acid typically involves the sulfonation of octadecylbenzene. This can be achieved by reacting octadecylbenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonic acid derivative .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar sulfonation process. Large-scale reactors are used to mix octadecylbenzene with sulfur trioxide and fuming sulfuric acid. The reaction mixture is then neutralized, and the product is purified through various separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octadecylbenzenesulphonic acid undergoes several types of chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used for the sulfonation of octadecylbenzene.
Neutralization: After sulfonation, the reaction mixture is neutralized using a base such as sodium hydroxide.
Major Products Formed: The primary product formed from the sulfonation of octadecylbenzene is this compound. Depending on the reaction conditions, minor by-products may include other sulfonic acid derivatives .
Scientific Research Applications
Octadecylbenzenesulphonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the emulsification and stabilization of mixtures.
Biology: The compound is employed in biological research for its surfactant properties, which can help in the solubilization of hydrophobic compounds.
Medicine: In the pharmaceutical industry, this compound is used in drug formulations to enhance the solubility and bioavailability of certain drugs.
Mechanism of Action
The mechanism of action of octadecylbenzenesulphonic acid primarily revolves around its surfactant properties. The long alkyl chain allows the molecule to interact with hydrophobic surfaces, while the sulfonic acid group interacts with water molecules. This dual interaction enables the compound to reduce surface tension and stabilize emulsions. In biological systems, it can enhance the solubility of hydrophobic molecules, facilitating their transport and absorption .
Comparison with Similar Compounds
Dodecylbenzenesulphonic Acid: Similar in structure but with a shorter alkyl chain (dodecyl group).
Hexadecylbenzenesulphonic Acid: Another similar compound with a hexadecyl group instead of an octadecyl group.
Uniqueness: Octadecylbenzenesulphonic acid stands out due to its longer alkyl chain, which imparts unique surfactant properties. This makes it particularly effective in applications requiring strong emulsification and stabilization capabilities .
Properties
CAS No. |
79840-55-4 |
|---|---|
Molecular Formula |
C24H42O3S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27) |
InChI Key |
AQQPJNOXVZFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
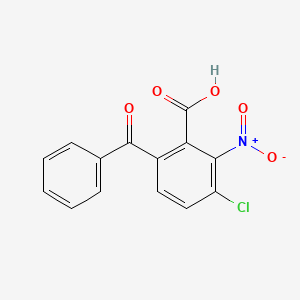
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
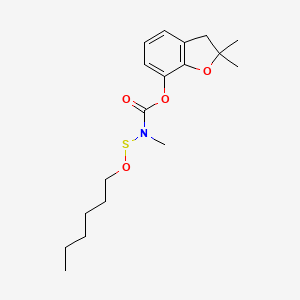
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
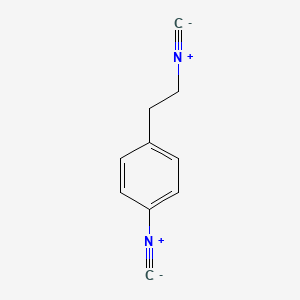

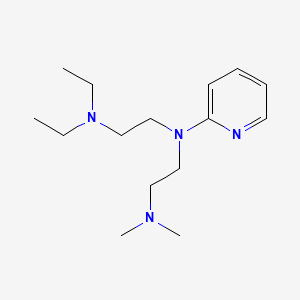
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
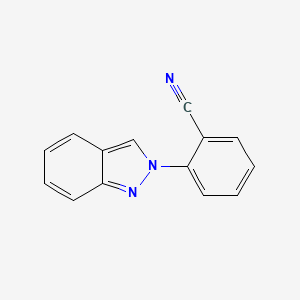
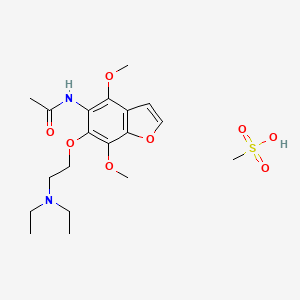
(2-propanolato)-](/img/structure/B13783339.png)
